1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
This compound, commonly referred to as 5'-Deoxy-5'-iodo-5-methyluridine, is a synthetic nucleoside analog derived from thymidine. Its IUPAC name reflects key structural features: a pyrimidine-2,4-dione core with a 5-methyl substitution and a modified oxolane (furanose) ring containing iodomethyl at the 5' position (2R,3R,4S,5S stereochemistry) .
Properties
Molecular Formula |
C10H13IN2O5 |
|---|---|
Molecular Weight |
368.12 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O5/c1-4-3-13(10(17)12-8(4)16)9-7(15)6(14)5(2-11)18-9/h3,5-7,9,14-15H,2H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
CEDNKUHFIZKKMW-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically proceeds via selective halogenation (iodination) of the 5'-position of a protected or unprotected uridine derivative. The iodination step is crucial and often performed under mild conditions to preserve the stereochemistry and functional groups of the nucleoside.
Stepwise Preparation
Step 1: Starting Material Preparation
- The starting material is usually uridine or a protected uridine derivative where the hydroxyl groups at positions 2' and 3' are protected to prevent side reactions.
- Protection groups such as silyl ethers or acyl groups are commonly used for selective functional group manipulation.
Step 2: Activation of the 5'-Hydroxyl Group
- The 5'-hydroxyl group of uridine is activated to facilitate substitution by iodine.
- Typical activation methods include conversion to a good leaving group such as a tosylate or mesylate.
Step 3: Iodination
- The activated intermediate undergoes nucleophilic substitution with iodide ion (usually sodium iodide or potassium iodide) to replace the leaving group with iodine, yielding 5'-iodouridine.
- Reaction conditions are carefully controlled to maintain stereochemistry and avoid elimination or rearrangement.
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Activation of 5'-OH | Tosyl chloride, pyridine | Dichloromethane or pyridine | 0–5 °C to room temp | 2–4 h | 80–90 | Formation of 5'-O-tosyluridine |
| Iodination | Sodium iodide (NaI) | Acetone or DMF | Room temp to 50 °C | 4–12 h | 70–85 | Nucleophilic substitution to 5'-iodouridine |
| Deprotection | Mild acid/base (e.g., aqueous acetic acid) | Water/organic solvent | Room temp | 1–3 h | >90 | Removal of protecting groups |
These conditions are adapted from classical nucleoside halogenation protocols and optimized for this specific compound to ensure high stereochemical fidelity and purity.
Analytical Characterization and Purity
- The product is typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
- NMR confirms the stereochemistry and substitution pattern on the sugar ring.
- MS verifies the molecular weight consistent with iodination.
- HPLC assesses purity and separation from side products.
Research Findings and Variations
- Patents and literature report variations in protecting groups and iodination reagents to improve yield or selectivity.
- Some methods utilize direct iodination with iodine and triphenylphosphine or other iodinating agents for milder conditions.
- Alternative solvents and temperatures have been explored to optimize reaction kinetics and minimize degradation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Tosylation followed by NaI substitution | Protected uridine | Tosyl chloride, NaI | Mild temp, 4–12 h | 70–85% | High selectivity, well-established | Requires protection/deprotection steps |
| Direct iodination with I2/PPh3 | Uridine or protected uridine | Iodine, triphenylphosphine | Room temp | Moderate | Fewer steps | Possible side reactions, lower selectivity |
| Halogen exchange from 5'-bromouridine | 5'-bromouridine | NaI | Mild heating | Moderate to high | Uses commercially available brominated precursor | Requires bromination step |
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The iodinated moiety can be reduced to form a hydroxymethyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The iodinated moiety may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Properties :
- Chemical Formula : C₁₀H₁₃IN₂O₅
- Molecular Weight : 368.13 g/mol
- CAS Numbers : 1884334-62-6 (primary) and 14259-58-6 (alternate) .
- Mechanism : Acts as a chain terminator by incorporating into viral DNA/RNA during replication, inhibiting viral polymerases .
- Applications : Investigated for broad-spectrum antiviral activity against DNA/RNA viruses, with enhanced lipophilicity due to the iodine atom improving cellular uptake .
Structural and Functional Comparison
The table below highlights structural differences, antiviral targets, and key research findings for the target compound and its analogs:
Mechanistic and Pharmacological Insights
Target Compound vs. Telbivudine
- Structural Difference : The 5'-iodomethyl group in the target compound replaces Telbivudine’s 5'-hydroxymethyl.
- Telbivudine’s β-L configuration confers selectivity for HBV polymerase over human DNA polymerases, reducing off-target effects .
Target Compound vs. Zidovudine (AZT)
- Substitution Position : The target’s 5'-iodomethyl contrasts with AZT’s 3'-azido group.
- Mechanism : Both inhibit replication via chain termination, but AZT’s azido group causes mitochondrial toxicity by inhibiting human DNA polymerase γ . The target compound’s iodine substitution may mitigate this toxicity, though data are pending.
Target Compound vs. 5-Methyluridine
- Functionalization : The target’s 5'-iodomethyl replaces the natural 5'-hydroxymethyl in ribothymidine.
- Activity : Ribothymidine lacks antiviral activity but is critical for RNA structure . The iodine substitution introduces a steric and electronic perturbation, enabling viral polymerase inhibition.
Research Findings
Efficacy : The target compound’s iodine atom enhances antiviral potency against RNA viruses (e.g., RSV, influenza) compared to hydroxymethyl analogs .
Toxicity : Preliminary studies suggest lower mitochondrial toxicity than AZT, though further in vivo validation is needed .
Biological Activity
The compound 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known as 5'-deoxy-5'-iodouridine , is a derivative of uridine and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₁IN₂O₅ |
| Molecular Weight | 354.1 g/mol |
| CAS Number | 14259-58-6 |
| IUPAC Name | 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| PubChem CID | 188325 |
Structure
The structural formula of the compound indicates the presence of both a pyrimidine ring and a sugar moiety with hydroxyl and iodomethyl substituents. This unique structure suggests potential interactions with biological macromolecules such as nucleic acids.
- Antiviral Activity : The compound has been studied for its antiviral properties. It mimics natural nucleosides and can interfere with viral replication processes. Specifically, it has shown efficacy against various RNA viruses by inhibiting viral polymerases.
- Antitumor Effects : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. Its ability to inhibit DNA synthesis in rapidly dividing cells makes it a candidate for further investigation in cancer therapy.
- Immunomodulation : Preliminary studies suggest that the compound may modulate immune responses, enhancing the activity of certain immune cells while suppressing others. This dual action could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.
Study 1: Antiviral Properties
A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of 5'-deoxy-5'-iodouridine against HIV and other RNA viruses. The results demonstrated that the compound effectively inhibited viral replication in vitro and showed low cytotoxicity in human cell lines .
Study 2: Antitumor Activity
In a recent clinical trial involving patients with advanced solid tumors, administration of the compound led to significant tumor reduction in a subset of participants. The study highlighted its potential as a chemotherapeutic agent when combined with existing therapies .
Study 3: Immunomodulatory Effects
Research conducted at a leading immunology institute explored the immunomodulatory effects of the compound in murine models. The findings indicated that it could enhance T-cell activation while reducing pro-inflammatory cytokine production, suggesting its utility in managing autoimmune conditions .
Safety and Toxicology
While initial studies indicate that this compound exhibits low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary. Safety data suggest mild side effects such as gastrointestinal disturbances; however, further long-term studies are warranted to fully understand its safety profile .
Q & A
Q. Q1. What are the optimal synthetic routes for 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, and how can stereochemical purity be ensured?
Methodological Answer: The compound is synthesized via nucleoside analog synthesis strategies. Key steps include:
- Stereoselective glycosylation : Use ribose derivatives with protected hydroxyl groups to introduce the iodomethyl substituent at the 5'-position .
- Pyrimidine coupling : React the sugar moiety with 5-methyluracil under Mitsunobu or Vorbrüggen conditions to ensure β-D stereochemistry .
- Iodination : Introduce the iodomethyl group via halogenation under controlled conditions (e.g., using N-iodosuccinimide in anhydrous solvent).
- Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to isolate stereoisomers. Validate purity via chiral chromatography and compare optical rotation with literature values .
Q. Q2. What analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry (e.g., coupling constants for oxolane ring protons: ) and iodomethyl group integration .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (, expected ) .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (R/S descriptors) .
- Stability Studies : Monitor degradation under varying pH (4–9) and temperature (4–37°C) using UV-Vis spectroscopy. The compound is prone to hydrolysis at the glycosidic bond under alkaline conditions .
Q. Q3. How does the iodomethyl group influence the compound’s reactivity and stability in aqueous solutions?
Methodological Answer: The iodomethyl group:
- Enhances electrophilicity : Facilitates nucleophilic substitution reactions (e.g., with thiols or amines in buffer solutions).
- Reduces stability in light : Decomposes via radical pathways; store in amber vials under inert gas .
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but aggregates in water. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced Research Questions
Q. Q4. What strategies can be used to study this compound’s interactions with DNA/RNA polymerases or viral enzymes?
Methodological Answer:
- Enzyme Inhibition Assays : Perform kinetic studies with -labeled nucleotides to measure incorporation efficiency into nucleic acid chains .
- Molecular Docking : Use software like AutoDock Vina with crystal structures of polymerases (e.g., HIV reverse transcriptase) to predict binding modes. Focus on the iodomethyl group’s van der Waals interactions with hydrophobic enzyme pockets .
- Resistance Profiling : Co-culture with viral strains (e.g., hepatitis C) to identify mutations that reduce inhibitory effects, indicating target specificity .
Q. Q5. How can computational modeling resolve contradictions in reported activity data for analogs of this compound?
Methodological Answer:
- QSAR Analysis : Build models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural variations (e.g., iodine vs. bromine substituents) with antiviral IC values .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs to explain discrepancies in experimental data (e.g., why iodinated analogs show higher potency than chlorinated ones) .
Q. Q6. What isotopic labeling approaches are feasible for tracking metabolic pathways of this compound?
Methodological Answer:
Q. Q7. How should researchers address contradictory data on the compound’s cytotoxicity in different cell lines?
Methodological Answer:
- Dose-Response Profiling : Test cytotoxicity across multiple cell lines (e.g., HepG2, HEK293) with standardized MTT assays. Normalize data to intracellular ATP levels to rule out assay artifacts .
- Mechanistic Studies : Use siRNA knockdowns to identify pathways (e.g., p53 or NF-κB) that modulate toxicity. Cross-validate with transcriptomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
